
2-Hexenyl-beta-glucopyranoside
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Overview
Description
2-Hexenyl-beta-glucopyranoside is a natural product found in Erigeron breviscapus, Thunbergia laurifolia, and Macaranga tanarius with data available.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 2-hexenyl-beta-glucopyranoside on pancreatic cancer cells (Panc1). The compound was shown to induce apoptosis, characterized by the upregulation of pro-apoptotic genes (Casp3 and Bax) and downregulation of the anti-apoptotic gene Bcl-2. The MTT assay demonstrated significant growth inhibition at a concentration of 10 µM, with flow cytometry confirming cell cycle arrest at the S phase .
Study | Cell Type | Concentration | Effect |
---|---|---|---|
Jiang et al. (2023) | Panc1 Cells | 10 µM | Induced apoptosis, cell cycle arrest |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic diseases. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Antidiabetic Effects
Research indicates that this compound exhibits inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. This action may contribute to lower postprandial blood glucose levels, making it a candidate for further studies in diabetes management .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing natural preservatives or antimicrobial agents.
Case Study 1: Cytotoxicity in Pancreatic Cancer
A study conducted on the effects of this compound on Panc1 cells revealed significant cytotoxicity. The research utilized flow cytometry to analyze apoptotic markers, confirming that treatment with the compound led to increased apoptosis and altered gene expression related to cell survival .
Case Study 2: Alpha-Glucosidase Inhibition
In another investigation, the inhibitory effects of this compound on alpha-glucosidase were assessed. The results indicated an IC50 value that supports its potential as an antidiabetic agent, highlighting its role in managing glucose metabolism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hexenyl-β-glucopyranoside, and how can regioselectivity be ensured during glycosylation?
- Methodological Answer : The synthesis typically involves glycosylation reactions, where a hexenyl group is coupled to a β-glucopyranoside backbone. Regioselectivity can be optimized using protecting groups (e.g., benzyl or acetyl groups) to block undesired hydroxyl positions. For example, regioselective glycosylation of similar compounds (e.g., allyl glucopyranosides) employs trichloroacetimidate donors under mild acidic conditions, as demonstrated in the synthesis of glucuronoxylan hexasaccharides . Monitoring reaction progress via TLC or HPLC ensures controlled coupling.
Q. Which spectroscopic techniques are most effective for structural elucidation of 2-Hexenyl-β-glucopyranoside?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) is critical for confirming the glycosidic linkage and hexenyl group position. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For example, NMR analysis of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside resolved anomeric proton signals at δ 4.8–5.2 ppm, confirming β-configuration . Polarimetry and IR spectroscopy further support functional group identification.
Q. How can chromatographic purity assessment be optimized for 2-Hexenyl-β-glucopyranoside?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (205–210 nm) is standard. Gradient elution (water/acetonitrile with 0.1% formic acid) separates impurities. For polar analogs like phenyl β-D-glucopyranosides, HILIC columns improve resolution . Preparative HPLC or flash chromatography (silica gel, ethyl acetate/methanol) isolates high-purity fractions (>95%), as validated in the purification of curculigoside derivatives .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic fate of 2-Hexenyl-β-glucopyranoside in biological systems?
- Methodological Answer : Isotopic labeling at the hexenyl chain or glucose moiety enables tracking via LC-MS/MS or NMR metabolomics. For instance, ¹³C-labeled methyl β-D-glucopyranoside was used to study glucose transport kinetics in cell cultures . Administering labeled 2-Hexenyl-β-glucopyranoside to model organisms (e.g., Arabidopsis or murine hepatocytes) followed by extraction and isotopic ratio analysis reveals hydrolysis rates and metabolite pathways .
Q. What computational strategies (e.g., DFT or MD simulations) predict the reactivity of 2-Hexenyl-β-glucopyranoside in glycosylation or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for glycosidic bond formation/cleavage. Molecular Dynamics (MD) simulations model solvent interactions (e.g., water/DMSO mixtures) to predict solubility and stability. For α-D-glucopyranoside derivatives, DFT studies identified key orbital interactions influencing oxidation pathways with hydrogen peroxide . Software like Gaussian or GROMACS parameterizes force fields for accurate predictions .
Q. How can discrepancies in reported solubility or stability data for 2-Hexenyl-β-glucopyranoside be resolved experimentally?
- Methodological Answer : Controlled studies under standardized conditions (pH, temperature, solvent composition) isolate variables. For example, conflicting solubility data for ethylhexyl glucopyranosides were resolved by testing in buffered aqueous solutions (pH 4–9) and organic solvents (ethanol, acetone) . Accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS monitoring identifies degradation products (e.g., aglycone formation) .
Q. What experimental designs validate the surfactant properties of 2-Hexenyl-β-glucopyranoside in membrane permeability studies?
- Methodological Answer : Surface tension measurements (Wilhelmy plate method) quantify critical micelle concentration (CMC). Fluorescence assays using pyrene or Nile Red detect micelle formation. For branched glucopyranosides (e.g., 2-ethylhexyl derivatives), CMC values correlate with alkyl chain length and branching . Permeability assays (e.g., Caco-2 cell monolayers) assess intestinal absorption potential, as applied to similar amphiphilic glycosides .
Properties
CAS No. |
117017-90-0 |
---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
GZDNGWOBFHUEOM-BLYUPUKHSA-N |
SMILES |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
2-hexenyl-beta-D-glucopyranoside (E) 2-hexenyl-beta-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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